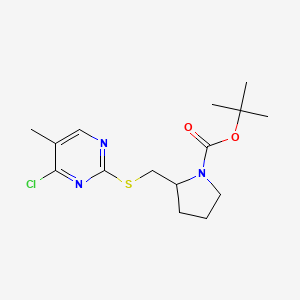
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by its pyrimidine and pyrrolidine rings, which are common structures in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like chloroacetaldehyde and methylamine, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization of appropriate amine precursors.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrimidine ring or the ester group, potentially leading to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might make it a valuable building block for the development of new materials or catalysts.
Biology
In biological research, the compound could be studied for its potential biological activity
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Similar compounds have been studied for their anti-inflammatory, antiviral, and anticancer properties.
Industry
In industry, the compound could be used in the development of new agrochemicals, such as herbicides or insecticides, due to its potential biological activity.
作用机制
The mechanism of action of 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
DNA/RNA Interaction: The compound might interact with nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.
属性
分子式 |
C15H22ClN3O2S |
|---|---|
分子量 |
343.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-10-8-17-13(18-12(10)16)22-9-11-6-5-7-19(11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |
InChI 键 |
JNFDRCGXDBJIQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1Cl)SCC2CCCN2C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


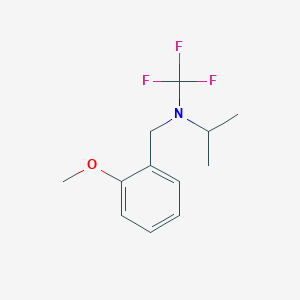



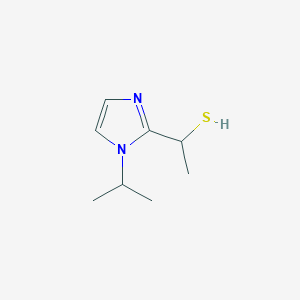

![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)

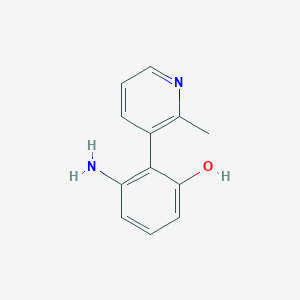


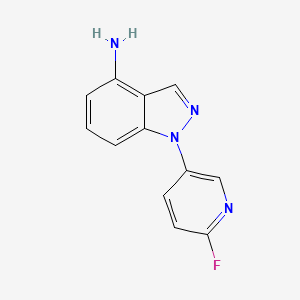

![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
